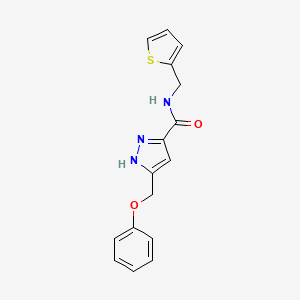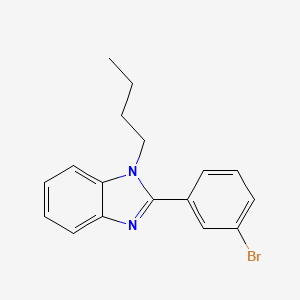
5-(phenoxymethyl)-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide
説明
5-(phenoxymethyl)-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PTIO, which is an acronym for the full chemical name.
作用機序
The mechanism of action of 5-(phenoxymethyl)-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide involves the scavenging of nitric oxide in biological systems. This compound reacts with nitric oxide to form a stable nitroxyl radical, which effectively inhibits the activity of nitric oxide. Moreover, this compound also acts as a spin trap for the detection of free radicals in biological systems. The unique mechanism of action of this compound makes it a valuable tool for scientific research.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of nitric oxide in biological systems, which can have significant implications for the treatment of various diseases. Moreover, this compound has also been found to be effective in detecting free radicals in biological systems. The biochemical and physiological effects of this compound make it a valuable tool for scientific research.
実験室実験の利点と制限
5-(phenoxymethyl)-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has various advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to scavenge nitric oxide in biological systems, which can have significant implications for the treatment of various diseases. Moreover, this compound is also an effective spin trap for the detection of free radicals in biological systems. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain lab experiments.
将来の方向性
There are various future directions for the scientific research of 5-(phenoxymethyl)-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide. One of the main areas of research is the potential use of this compound in the treatment of various diseases. Moreover, there is also a need for further research on the mechanism of action of this compound, which can have significant implications for the development of new drugs. Additionally, there is also a need for further research on the potential toxicity of this compound, which can help in the development of safer and more effective drugs. Overall, the future directions for the scientific research of this compound are vast and promising.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has various potential applications in scientific research, and it has been extensively studied for its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The scientific research of this compound holds great promise for the development of new drugs and treatments for various diseases.
科学的研究の応用
5-(phenoxymethyl)-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been used as a nitric oxide scavenger in various studies, and it has been found to be effective in inhibiting the activity of nitric oxide in biological systems. Moreover, this compound has also been used as a spin trap for the detection of free radicals in biological systems. The unique properties of this compound make it an ideal candidate for scientific research applications.
特性
IUPAC Name |
5-(phenoxymethyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(17-10-14-7-4-8-22-14)15-9-12(18-19-15)11-21-13-5-2-1-3-6-13/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRLEDMEAPQMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NN2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3928801.png)
![4-[2-(4-phenyl-5-propyl-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B3928804.png)
![2-(1-(cyclohexylmethyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3928811.png)
![4-methoxy-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928813.png)
![8-chloro-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]quinoline-2-carboxamide](/img/structure/B3928817.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3928823.png)
![4-methoxy-3-nitro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3928837.png)
![5-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-N-methylbenzamide](/img/structure/B3928845.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]nicotinamide](/img/structure/B3928859.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3928870.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide](/img/structure/B3928871.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B3928874.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3928886.png)